molecular formula C12H11ClN4O3 B3921533 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide

Cat. No.: B3921533
M. Wt: 294.69 g/mol
InChI Key: MBXJCMMHPQQAHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then nitrated to introduce the nitro group. The next step involves the chlorination of the benzamide ring, followed by the coupling of the pyrazole ring to the chlorinated benzamide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide can be compared with similar compounds such as:

    3,5-dimethyl-1H-pyrazole: Lacks the chloro and nitro groups, making it less reactive.

    2-chloro-5-nitrobenzamide: Lacks the pyrazole ring, resulting in different chemical and biological properties.

    N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-6-11(7(2)16-15-6)14-12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXJCMMHPQQAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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